Cyclopentane-1,3-dicarboxylic acid
Overview
Description
Cyclopentane-1,3-dicarboxylic acid is a useful research compound. Its molecular formula is C7H10O4 and its molecular weight is 158.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Isostere for Carboxylic Acid Functional Group
Cyclopentane-1,3-diones, closely related to cyclopentane-1,3-dicarboxylic acid, have been identified as novel isosteres for the carboxylic acid functional group. These compounds exhibit physical-chemical properties similar to carboxylic acids and tetrazole residues, suggesting their potential as substitutes in drug design. Their application in synthesizing thromboxane A2 prostanoid receptor antagonists demonstrates their utility, offering nanomolar IC(50) and K(d) values comparable to established compounds (Ballatore et al., 2011).
Enantioselective Synthesis of Cyclopentanones
An innovative approach for the enantioselective synthesis of 3,4-disubstituted cyclopentanones from enals has been developed. This process, catalyzed by N-heterocyclic carbenes (NHC) and involving single-electron oxidants, highlights the synthetic utility of radical intermediates in forming cyclopentanone derivatives, expanding the toolkit for creating cyclic compounds with potential pharmaceutical applications (White & Rovis, 2015).
Carboxylation of Alkanes to Carboxylic Acids
Research on the vanadium-catalyzed carboxylation of linear and cyclic C5 and C6 alkanes, including cyclopentane, into carboxylic acids under mild conditions has been reported. This method offers a promising route for the efficient conversion of simple hydrocarbons into valuable carboxylic acids, with potential implications in synthesizing intermediates for pharmaceuticals and other chemicals (Reis et al., 2005).
Rearrangement of Cyclopentane-1,3-diyl Radical Cations
The rearrangement of cyclopentane-1,3-diyl radical cations, generated by electron transfer from azoalkanes or bicyclo[2.2.0]pentanes, into cyclopentene derivatives via 1,2-migration offers a unique pathway for synthesizing complex polycyclic structures. This method provides insights into regio- and diastereoselectivities in organic synthesis, presenting new opportunities for the creation of novel compounds (Adam & Heidenfelder, 2010).
Mechanism of Action
Target of Action
Cyclopentane-1,3-dicarboxylic acid is a cyclic dicarboxylic acid derived from cyclopentane It is widely used in the synthesis of various compounds, indicating its potential to interact with a variety of molecular targets .
Mode of Action
It has been studied for its antioxidant action mechanism . It is suggested that the compound may possess two or more active centers, contributing to the rate of the elementary stage of chain termination in the reaction of oxidation of organic compounds .
Biochemical Pathways
Its antioxidant action suggests that it may play a role in pathways related to oxidative stress and radical-chain oxidation .
Pharmacokinetics
Its solubility in water and some organic solvents suggests that it may have good bioavailability.
Result of Action
Its antioxidant action suggests that it may help counteract the destructive effects of oxidative stress in the body .
Action Environment
It is known that the compound is stable at room temperature , suggesting that it may be relatively stable under a variety of environmental conditions.
Properties
IUPAC Name |
cyclopentane-1,3-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c8-6(9)4-1-2-5(3-4)7(10)11/h4-5H,1-3H2,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGJOYPCXLOTKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40901709 | |
Record name | 1,3-Cyclopentanedicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40901709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4056-78-4 | |
Record name | 1,3-Cyclopentanedicarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4056-78-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Cyclopentanedicarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004056784 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Cyclopentanedicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40901709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.